molecular formula C7H9NO4S2 B2729884 [Methyl(thien-2-ylsulfonyl)amino]acetic acid CAS No. 706766-53-2

[Methyl(thien-2-ylsulfonyl)amino]acetic acid

Cat. No.: B2729884
CAS No.: 706766-53-2
M. Wt: 235.27
InChI Key: RCDPWPQKDBALBG-UHFFFAOYSA-N
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Description

[Methyl(thien-2-ylsulfonyl)amino]acetic acid is a compound with the molecular formula C7H9NO4S2 and a molecular weight of 235.28 g/mol . It is primarily used in proteomics research . The compound features a thienyl group, a sulfonyl group, and an aminoacetic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl(thien-2-ylsulfonyl)amino]acetic acid typically involves the reaction of thienyl sulfonyl chloride with methylamine, followed by the addition of chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

[Methyl(thien-2-ylsulfonyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Methyl(thien-2-ylsulfonyl)amino]acetic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of [Methyl(thien-2-ylsulfonyl)amino]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Methyl(thien-2-ylsulfonyl)amino]acetic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it more versatile in certain chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

2-[methyl(thiophen-2-ylsulfonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S2/c1-8(5-6(9)10)14(11,12)7-3-2-4-13-7/h2-4H,5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDPWPQKDBALBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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